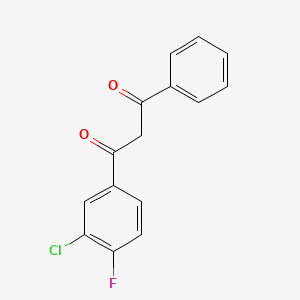
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-fluorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as zeolites or metal-organic frameworks can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access.
Comparación Con Compuestos Similares
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione: can be compared with other aromatic ketones such as:
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring imparts unique electronic and steric properties to this compound, making it more reactive in certain chemical reactions compared to its analogs. This dual substitution also enhances its potential as a pharmacophore in drug design.
Propiedades
Número CAS |
38448-97-4 |
|---|---|
Fórmula molecular |
C15H10ClFO2 |
Peso molecular |
276.69 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H10ClFO2/c16-12-8-11(6-7-13(12)17)15(19)9-14(18)10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
XNMPPECXFGXENE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
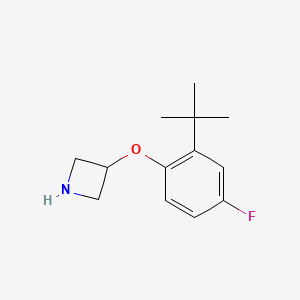
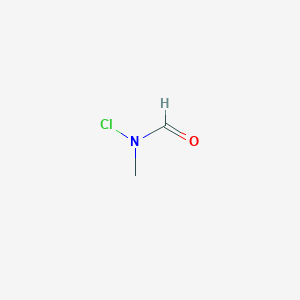
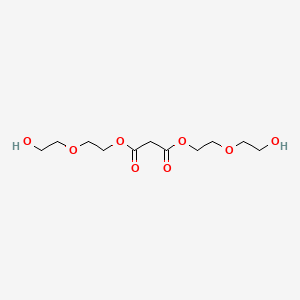
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
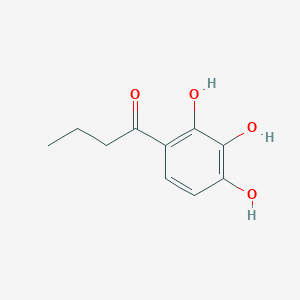

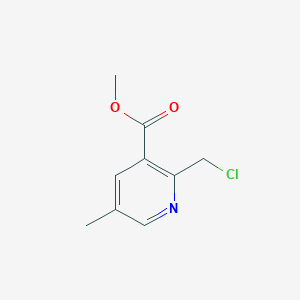
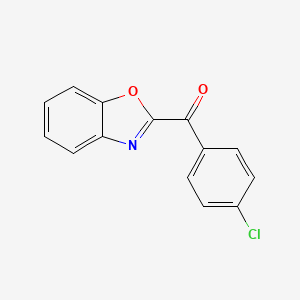
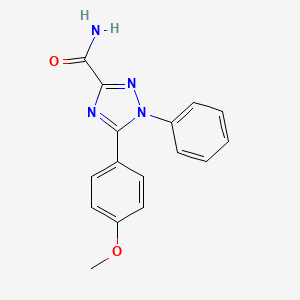
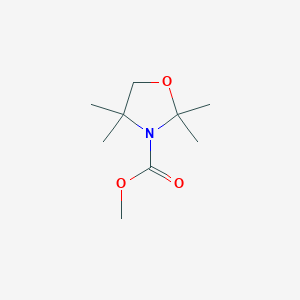
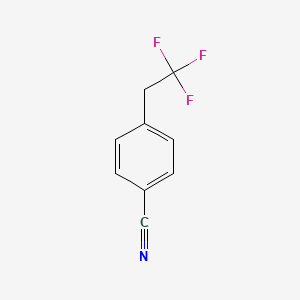
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
